molecular formula C11H17F6N3O4S2 B6310648 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide;  98% CAS No. 174899-89-9

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

Cat. No. B6310648
CAS RN: 174899-89-9
M. Wt: 433.4 g/mol
InChI Key: XYDCAEROKOBVKM-UHFFFAOYSA-N
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Description

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . It’s often used in various scientific and industrial applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is complex, with the cation consisting of a five-membered imidazolium ring substituted with butyl and ethyl groups . The anion is a bis(trifluoromethylsulfonyl)imide group .


Chemical Reactions Analysis

Ionic liquids like 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide are known for their excellent thermal stability and low volatility . They can participate in a variety of chemical reactions, often serving as solvents or catalysts .


Physical And Chemical Properties Analysis

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is a liquid at room temperature . It has a high thermal stability and low volatility, like other ionic liquids .

Mechanism of Action

Target of Action

The primary target of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . This compound is a type of room temperature ionic liquid (RTIL) that can enhance the activity of the electrolyte, which plays a crucial role in the charge-discharge cycle of the battery .

Mode of Action

This compound interacts with its target by increasing the solubility of gases in the electrolyte . Specifically, it has been found to have a greater ability to solubilize CO2 compared to other similar compounds . This interaction results in an enhancement of the electrolyte’s activity, thereby improving the performance of the lithium-ion battery .

Biochemical Pathways

The compound affects the charge-discharge cycle of the lithium-ion battery . By enhancing the activity of the electrolyte, it facilitates the movement of lithium ions between the anode and cathode during this cycle . The downstream effect of this is an improvement in the battery’s capacity and efficiency .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous properties of the compound in its role as an electrolyte enhancer. The compound is stable at room temperature , and its effects are observed during the operation of the lithium-ion battery . .

Result of Action

The result of the compound’s action is an improvement in the performance of lithium-ion batteries . By enhancing the activity of the electrolyte, the compound facilitates the charge-discharge cycle, leading to increased battery capacity and efficiency .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and radiation . For instance, radiation can induce darkening and decoloration of the compound . Despite these changes, the compound remains stable and continues to function effectively as an electrolyte enhancer .

Safety and Hazards

As with any chemical, it’s important to handle 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide with care. It’s recommended to avoid skin or eye contact and to avoid inhaling the vapor . It’s also important to avoid contaminating water supplies or public drains .

Future Directions

Ionic liquids like 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide have a wide range of potential applications, from green chemistry to energy storage . Their unique properties make them a promising area of research for the future .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDCAEROKOBVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide

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